2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJXYRWLRCSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation to introduce the sulfone group. One common method is the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to form the chloromethyl derivative, which is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Organic Synthesis
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for creating various derivatives.
Key Reactions:
- Substitution Reactions: The chloromethyl group can be replaced by amines, thiols, or alcohols.
- Oxidation and Reduction: The sulfone can be reduced to a sulfide or further oxidized to sulfoxides or sulfones.
Polymer Chemistry
In polymer chemistry, this compound is utilized to modify polymers. Its incorporation can enhance the physical and chemical properties of polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.
Biological Studies
The compound is also under investigation for its interactions with biological molecules. Preliminary studies suggest that it may play a role in therapeutic applications due to its reactivity and ability to form various derivatives that could interact with biological targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key derivatives of tetrahydrothiophene 1,1-dioxide and related heterocycles, highlighting structural features, properties, and applications:
*Calculated based on sulfolane's molecular weight (120.17) + CH2Cl (49.48).
Research Findings and Trends
- Solvent Applications : Sulfolane remains industrially dominant as a solvent for sour gas treatment, with recent studies focusing on its environmental persistence in groundwater systems .
- Theoretical Studies : Computational analyses of thiophene dioxides reveal enhanced electrophilicity at the α-position when substituted with electron-withdrawing groups (e.g., -Cl, -SO2), guiding synthetic strategies .
- Environmental Impact : Sulfolane metabolites are detectable in wetland vegetation, highlighting the need for sustainable disposal methods .
Biological Activity
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide (CAS No. 58474-58-1) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound features a tetrahydrothiophene ring with a chloromethyl substituent and a sulfone group. Its structure can be represented as follows:
The compound exhibits a low logP value (XLogP3 = 0.7), indicating moderate lipophilicity which may influence its biological interactions and pharmacokinetics.
Biological Activity Data
A summary of the biological activities associated with this compound and related compounds is presented in the table below:
| Activity | Type | Reference |
|---|---|---|
| Antitumor | Inhibition of Wnt pathway | |
| Antimicrobial | Bactericidal effects | |
| Cytotoxicity | Cancer cell lines |
Case Studies
Several studies have explored the biological implications of thiophene derivatives, providing insights into the potential applications of this compound:
- Antitumor Activity : A study investigated a series of thiophene-based compounds for their ability to inhibit tumor growth in xenograft models. Results indicated that compounds similar to this compound effectively reduced tumor size by targeting the Wnt signaling pathway.
- Antimicrobial Effects : Research on thiophene derivatives showed promising results against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Pharmacokinetics : A pharmacokinetic study highlighted that thiophene derivatives exhibit favorable absorption and distribution profiles in vivo, making them suitable candidates for further drug development.
Q & A
Q. Key Considerations :
- Solvent choice impacts reaction kinetics and product stability .
- Stoichiometric ratios (e.g., 1:1 to 1:2 for reagent:substrate) are critical to minimize side reactions .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced Optimization Strategies
- Solvent Selection : Dipolar aprotic solvents (e.g., DMF, sulfolane) enhance nucleophilicity and stabilize intermediates .
- Temperature Control : Reactions performed at 0–25°C reduce decomposition risks, while higher temperatures (e.g., 75°C) may accelerate cyclization .
- Catalysis : Basic catalysts like DBU (1,8-diazabicycloundec-7-ene) improve elimination efficiency in multi-step syntheses .
- Workup Procedures : Purification via column chromatography or recrystallization (e.g., ether/hexane) ensures high purity (>95%) .
Example : A 88% yield was achieved for a related sulfone derivative by quenching the reaction at −10°C and using acid washing to remove salts .
Which spectroscopic techniques are most effective for characterizing sulfone derivatives?
Q. Analytical Workflow
- and NMR : Assign signals for chloromethyl (-CHCl) and sulfone (-SO) groups. For example, the sulfone group deshields adjacent protons, shifting NMR signals to δ 3.2–3.6 ppm .
- NMR : Provides direct insight into sulfone environments. Tetrahydrothiophene 1,1-dioxide derivatives exhibit shifts near −36.7 ppm, with solvent-dependent variations (e.g., +6.5 ppm shift in dioxane vs. water) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, related thiophene-1,1-dioxides show C-S bond lengths of ~1.76 Å .
Q. Risk Mitigation
- Toxicity : While sulfone derivatives generally exhibit low acute toxicity, chloromethyl groups may pose alkylation risks. Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition Products : Pyrolysis generates sulfur oxides (SO) and chlorinated volatiles; monitor with real-time gas sensors .
How do solvent choices impact 33S^{33}\text{S}33S NMR spectral data?
Advanced Analytical Consideration
Solvent polarity and hydrogen-bonding capacity significantly shift NMR signals. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
